2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from o-aminothiophenol and carbon disulfide under basic conditions. The next step involves the introduction of the 4-methylphenyl group through a nucleophilic substitution reaction. Finally, the sulfanyl and nitrile groups are introduced via thiolation and cyanation reactions, respectively. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to bind to various biological targets, while the sulfanyl and nitrile groups can enhance binding affinity and specificity.
Material Science: In organic semiconductors, the compound can facilitate charge transport due to its conjugated structure.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-3-[(4-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile
- 2-(1,3-Benzothiazol-2-yl)-3-[(4-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile
Uniqueness
Compared to similar compounds, 2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile may exhibit unique properties due to the presence of the 4-methylphenyl group, which can influence its electronic and steric characteristics. This can result in different biological activities or material properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-methylphenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S2/c1-11-6-8-12(9-7-11)19-16(21)13(10-18)17-20-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3,(H,19,21)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRJGHISCUGXEI-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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